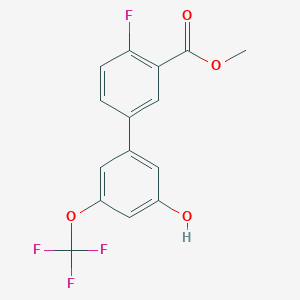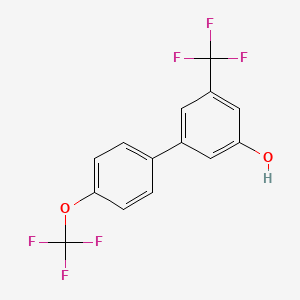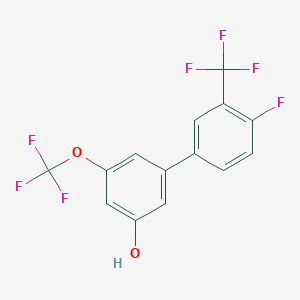
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-95) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 305.6 g/mol and a melting point of approximately 128°C. 5-CMPT-95 is a member of the phenol family and is widely used in synthetic organic chemistry and biochemistry.
Mecanismo De Acción
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and other compounds. The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act by binding to the heme group of the enzyme and blocking the active site. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. In vitro studies have shown that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes in a dose-dependent manner. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of other enzymes, such as cytochrome b5 and DNA topoisomerase II. However, the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% on other biochemical and physiological processes are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This makes it an ideal tool for studying the mechanism of action of these enzymes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is available in a 95% pure form. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not water soluble and is not stable in alkaline conditions.
Direcciones Futuras
The potential applications of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%. Additionally, more research is needed to determine the optimal dosage and administration for various applications. Additionally, further studies are needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a therapeutic agent. Finally, more research is needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a tool for drug discovery and development.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively straightforward and can be achieved via a three-step process. In the first step, 3-chloro-4-methoxycarbonylphenol is reacted with trifluoroacetic acid in the presence of anhydrous sodium carbonate at room temperature. This reaction produces 5-(3-chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxybenzoic acid. In the second step, the acid is treated with sodium borohydride to yield the corresponding sodium salt. Finally, the sodium salt is treated with hydrochloric acid to yield 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of natural products, such as steroids and terpenes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be used to study the mechanism of action of various enzymes, such as cytochrome P450 and cytochrome b5.
Propiedades
IUPAC Name |
methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCBNFHSRMSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686751 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261922-20-6 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

